molecular formula C17H14ClNO6 B14010180 [3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone CAS No. 69511-71-3

[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone

Cat. No.: B14010180
CAS No.: 69511-71-3
M. Wt: 363.7 g/mol
InChI Key: IBXBKKKWGBVVBN-UHFFFAOYSA-N
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Description

METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is a complex organic compound with the molecular formula C15H11ClO2 It is characterized by the presence of a chlorophenyl group, an oxiranyl group, and a dimethoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxiranyl intermediate. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- involves its interaction with specific molecular targets. The compound’s oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is unique due to the presence of both an oxiranyl group and a nitro group, which confer distinct reactivity and potential biological activities. Its structural complexity allows for diverse chemical modifications and applications in various fields of research .

Properties

CAS No.

69511-71-3

Molecular Formula

C17H14ClNO6

Molecular Weight

363.7 g/mol

IUPAC Name

[3-(4-chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone

InChI

InChI=1S/C17H14ClNO6/c1-23-13-7-11(12(19(21)22)8-14(13)24-2)15(20)17-16(25-17)9-3-5-10(18)6-4-9/h3-8,16-17H,1-2H3

InChI Key

IBXBKKKWGBVVBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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